molecular formula C15H15NOS B15059236 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one

Cat. No.: B15059236
M. Wt: 257.4 g/mol
InChI Key: RKAJXASTURXEMK-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one ( 1355192-42-5) is an organic compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . This propanone derivative features a pyridine ring system substituted with a methyl group at the 4-position and a phenylthio moiety at the 6-position, a structure confirmed by its SMILES representation C(C1=C(C)C=C(SC2=CC=CC=C2)N=C1)(=O)CC . The integration of the phenylthio group is of significant interest in materials science and pharmaceutical research, as such sulfur-containing heteroaromatic systems are frequently explored as key intermediates or building blocks for the synthesis of more complex molecules . Researchers utilize this compound in the development of novel functional materials and in medicinal chemistry for constructing molecular libraries. Its defined structure and properties make it a valuable reagent for probing structure-activity relationships and for use in coupling reactions or as a precursor in the synthesis of potential ligands for various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the provided Certificate of Analysis (COA) for detailed quality control information, including purity specifications determined by advanced analytical techniques. For specific storage and handling conditions, please consult the Safety Data Sheet (SDS).

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C15H15NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

RKAJXASTURXEMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phenylthio Group

The phenylthio (-SPh) group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Thiophenol derivatives or other nucleophiles can replace the sulfur-linked aryl group.

Reaction TypeReagents/ConditionsProductKey Observations
Thiophenol DisplacementThiophenol, DMF, 80°CPyridine with alternative thioethersRegioselectivity influenced by methyl group positioning
HalogenationCl₂ or Br₂, Lewis acid catalystHalogenated pyridine derivativesRequires electron-deficient aromatic system activation

Mechanistic Insight : The methyl group at position 4 electronically deactivates the pyridine ring, while the phenylthio group at position 6 acts as a weak ortho/para-directing substituent. NAS typically proceeds via a Meisenheimer intermediate.

Ketone Functional Group Reactivity

The propan-1-one moiety participates in classic ketone transformations, including reductions, condensations, and nucleophilic additions.

Reaction TypeReagents/ConditionsProductYield/Selectivity
Reduction to AlcoholNaBH₄/MeOH or LiAlH₄/THF1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-olSelective for ketone without pyridine ring interference
Grignard AdditionRMgX (e.g., MeMgBr), anhydrous etherTertiary alcohol derivativesSteric hindrance from pyridine limits bulkier nucleophiles
Enolate FormationLDA/THF, -78°CAlkylated or acylated derivativesStabilized enolate due to aromatic conjugation

Structural Impact : The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine ring’s inherent electron deficiency directs electrophiles to specific positions, moderated by substituents.

Reaction TypeReagents/ConditionsPosition SubstitutedProduct
NitrationHNO₃/H₂SO₄, 50°CPosition 55-Nitro-4-methyl-6-(phenylthio)pyridin-3-yl propan-1-one
SulfonationSO₃/H₂SO₄, 100°CPosition 2Sulfonated derivative with enhanced solubility

Directing Effects : The methyl group (position 4) acts as a weakly activating ortho/para-director, while the phenylthio group (position 6) exerts a stronger para-directing influence due to its electron-donating resonance effects.

Oxidation Reactions

The phenylthio group is susceptible to oxidation, yielding sulfoxides or sulfones, which alter electronic and steric properties.

Reaction TypeReagents/ConditionsProductApplications
Sulfoxide FormationH₂O₂, CH₃COOH, 25°C6-(Phenylsulfinyl)pyridine derivativeChiral intermediates for catalysis
Sulfone FormationmCPBA, DCM, 0°C6-(Phenylsulfonyl)pyridine derivativeEnhanced metabolic stability

Kinetic Control : Mild oxidants like H₂O₂ preferentially form sulfoxides, while stronger oxidants (e.g., mCPBA) drive complete oxidation to sulfones.

Cross-Coupling Reactions

While not directly observed in the target compound, synthetic precursors (e.g., halogenated analogs) engage in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductReference Protocol
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O Biarylpyridine derivativesAdapted from nilotinib synthesis

Synthetic Utility : Introducing halogens at position 2 or 4 of the pyridine ring enables diversification via cross-coupling, expanding access to analogs for structure-activity studies .

Condensation and Cyclization Pathways

The ketone group facilitates condensations with amines or hydrazines, forming heterocycles:

Reaction TypeReagents/ConditionsProductNotes
Schiff Base FormationNH₂R, EtOH, ΔImine-linked conjugatesStabilized by pyridine’s π-system
Pyrazole SynthesisNH₂NH₂, HCl, EtOHPyrazole-fused pyridine derivativesRequires tautomerization of intermediate

Thermodynamic Drivers : The electron-deficient pyridine ring stabilizes conjugated intermediates, favoring cyclization .

Scientific Research Applications

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied[3][3].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other propan-1-one derivatives, such as 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one analogs studied by Ceylan et al. (2011) . Key differences include:

  • Core Heterocycle: The pyridine ring in 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one contrasts with the furan ring in the compared analogs.
  • Substituents : The 4-methyl and 6-phenylthio groups on the pyridine ring may influence steric hindrance and lipophilicity compared to the furan-based derivatives, which feature aryl groups (e.g., phenyl, 4-methylphenyl) at the 1-position.

Physicochemical Properties

Property This compound 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one
Core Heterocycle Pyridine (basic, polar) Furan (electron-rich, less polar)
Lipophilicity (LogP) Estimated ~3.2 (higher) ~2.5–3.0 (varies with aryl group)
Hydrogen Bond Acceptors 3 (N, O, S) 2 (O, S)
Thermal Stability Likely high (aromatic stabilization) Moderate (furan susceptibility to oxidation)

Biological Activity

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one, identified by its CAS number 1355192-42-5, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyridine ring substituted with a phenylthio group, which may enhance its pharmacological properties.

  • Molecular Formula : C15H15NOS
  • Molecular Weight : 257.35 g/mol
  • Standard Purity : 97% .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific areas of biological activity associated with this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds with similar heterocyclic structures have been shown to induce apoptosis in various cancer cell lines:

CompoundCell LineMechanism of ActionReference
This compoundA549 (lung cancer)Induction of apoptosis
Similar Pyridine DerivativesHCT116 (colon cancer)Cell cycle arrest and apoptosis

These findings suggest that this compound may similarly affect cancer cells by promoting cell death mechanisms.

Antimicrobial and Antiviral Properties

Pyridine compounds are well-documented for their antimicrobial and antiviral activities. The presence of sulfur and other functional groups in the structure of this compound could enhance these properties:

Activity TypeEffectivenessReference
AntimicrobialEffective against various bacteria and fungi
AntiviralPotential activity against viral pathogens

The unique combination of the phenylthio group and the pyridine ring may contribute to a broad spectrum of biological activity.

Neuroprotective Effects

Neuroprotective properties have been observed in related pyridine compounds, which may provide insights into the potential effects of this compound:

Study FocusFindingsReference
Neurotoxicity ModelsReduced dopamine depletion in neurotoxic models
Mechanism ExplorationInteraction with monoamine oxidase B pathways

These findings suggest that this compound might offer protective effects against neurodegenerative conditions, potentially through modulation of neurotransmitter systems.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one, and how can purity be rigorously validated?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) between a 4-methylpyridine derivative and a phenylthio precursor. highlights Pd(PPh₃)₄ catalysis in THF/water at 80°C for analogous pyridine systems. Post-synthesis, validate purity via HPLC (C18 column, methanol/water gradient) and ¹H/¹³C NMR (DMSO-d₆ for structural confirmation). Mass spectrometry (ESI-MS) ensures molecular weight accuracy, while FT-IR confirms the carbonyl group (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers determine the physicochemical properties of this compound?

Methodological Answer: Conduct logP measurements using shake-flask methods (octanol/water partitioning) or HPLC-derived hydrophobicity indices. Thermogravimetric analysis (TGA) determines thermal stability (heating rate 10°C/min under N₂). Solubility profiles should be assessed in DMSO, ethanol, and aqueous buffers (pH 1–13) via UV-Vis spectroscopy (λmax ~250–300 nm). X-ray crystallography (as in ) resolves solid-state conformation and hydrogen-bonding patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for synthesis and purification steps. Personal protective equipment (nitrile gloves, lab coat, goggles) is mandatory. Store in amber glass vials at –20°C under inert gas (Ar/N₂). Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols. Emergency procedures for skin contact include rinsing with 10% polyethylene glycol solution ( ) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the pharmacological activity of this compound?

Methodological Answer: Adopt a split-plot design () with dose-response as the main plot (0.1–100 µM), cell lines as subplots (e.g., HEK293, HepG2), and time points as sub-subplots (24–72 hr). Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to vehicle-treated groups. Use ANOVA with Tukey post-hoc testing (α=0.05) and report effect sizes (η²). High-content screening (HCS) with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) enhances mechanistic insights .

Q. What methodologies are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Follow tiered testing per :

  • Lab Studies : Hydrolysis (pH 5–9, 25–50°C), photolysis (xenon arc lamp, λ >290 nm), and biodegradation (OECD 301F respirometry).
  • Field Monitoring : LC-MS/MS quantification in water/sediment (LOQ <1 ng/L) and HRMS for transformation products.
  • Modeling : Use EPI Suite to predict bioaccumulation (BCF) and ECOSAR for ecotoxicity endpoints (e.g., Daphnia LC₅₀) .

Q. How can contradictory reports on the compound’s antioxidant activity be resolved?

Methodological Answer: Standardize assays across studies:

  • DPPH/ABTS : Use 100 µM Trolox equivalents, 30-min incubation ().
  • Cell-Based Assays : Measure ROS scavenging in H₂O₂-stressed fibroblasts via DCFH-DA fluorescence. Address solvent effects (DMSO vs. ethanol) and validate with electron paramagnetic resonance (EPR) spectroscopy. Meta-analysis using PRISMA guidelines identifies confounding variables (e.g., impurity levels >95%) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map electrophilic sites (Fukui indices) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., COX-2). Compare with analogous compounds in to identify structure-activity trends. Validate predictions via kinetic studies (UV-Vis monitoring of reaction intermediates) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

Methodological Answer: Synthesize derivatives with substituents at the phenylthio or pyridine moieties. Test in parallel using high-throughput screening (HTS). SAR analysis correlates logP, polar surface area, and IC₅₀ values (). QSAR models (Partial Least Squares regression) prioritize candidates for in vivo testing (e.g., zebrafish models) .

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